Schisandrin

Inflammation RAW264.7 Macrophages Pro-inflammatory Cytokines

Schisandrin (also known as Schisandrol A or Wuweizi alcohol A, CAS 7432-28-2) is a primary dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. While it belongs to a well-studied class of bioactive lignans that includes Schisandrin B (gomisin N) and Schisandrin C, critical structural distinctions—most notably the absence of a methylenedioxy group—fundamentally dictate its pharmacological profile, making it non-interchangeable with its analogs.

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
Cat. No. B1198587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin
Synonymsschisandrin
schizandrin
schizandrol A
wuweizisu A
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13?,24-/m0/s1
InChIKeyYEFOAORQXAOVJQ-PUCHIXIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin (Schisandrol A) Identity and Positioning Among Dibenzocyclooctadiene Lignans


Schisandrin (also known as Schisandrol A or Wuweizi alcohol A, CAS 7432-28-2) is a primary dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. While it belongs to a well-studied class of bioactive lignans that includes Schisandrin B (gomisin N) and Schisandrin C, critical structural distinctions—most notably the absence of a methylenedioxy group—fundamentally dictate its pharmacological profile, making it non-interchangeable with its analogs [1].

Procurement Risks of Substituting Schisandrin with Other Schisandra Lignans


Generic substitution among Schisandra lignans is scientifically unsound due to structure-activity relationships (SAR) that create opposing pharmacological outcomes. The differential presence of the methylenedioxy group critically determines whether a lignan acts as a potent hepatoprotective agent (Schisandrin B/C) or lacks this activity entirely (Schisandrin), and conversely, whether it exhibits rapid-onset anti-inflammatory efficacy (Schisandrin) or functions via an alternative antioxidant pathway (Schisandrin B) [1]. A procurement decision based solely on the class name 'schisandrin' without specifying the exact molecular identity risks selecting a compound with the wrong pharmacological profile for a given research application [2].

Quantitative Evidence Guide for Schisandrin: Comparator-Backed Differentiation


Superior Acute Anti-Inflammatory Potency vs. Schisandrin B: A Direct Head-to-Head Comparison

In a direct head-to-head study using LPS-stimulated RAW264.7 macrophages, pretreatment with Schisandrin A (Sch A) resulted in a more pronounced inhibition of the pro-inflammatory JNK/p38 kinase/NF-κB signaling pathway compared to Schisandrin B (Sch B) [1]. Crucially, the differential was validated in vivo: in a carrageenan-induced mouse paw edema model, only acute treatment with Sch A produced a significant degree of inhibition on the inflammatory response, whereas long-term treatment with both was required for Sch B to show a comparable effect [1].

Inflammation RAW264.7 Macrophages Pro-inflammatory Cytokines

Lower Drug-Drug Interaction Risk: Absence of Mechanism-Based CYP3A4 Inhibition vs. Gomisin C

In a comparative screening of six dibenzocyclooctadiene lignans, the potent mechanism-based CYP3A4 inhibition was structurally linked to the methylenedioxy group present in compounds like Gomisin C (Ki = 0.049 μM, stronger than ketoconazole) [1]. Schisandrin, which lacks this structural group, does not exhibit this time-dependent, irreversible inactivation of CYP3A4 [1]. This structural absence directly translates to a lower potential for pharmacokinetic drug interactions mediated by this critical metabolizing enzyme.

Drug Metabolism CYP3A4 Inhibition Herb-Drug Interaction

Application-Specific Activity: Lack of Neuroprotective Effect Against Amyloid-Beta Toxicity vs. Schisandrin B/C

In a direct comparison of four structurally similar lignans on amyloid-beta (Aβ25-35) toxicity in PC12 cells, pre-treatment with Schisandrin B and Schisandrin C markedly reversed Aβ-induced cell death, ROS production, and apoptotic markers (Bax, caspase-3), whereas schisandrin and schisantherin A had no obvious effects [1]. This clearly demonstrates a functional divergence where the neuroprotective application is not a class effect.

Alzheimer's Disease Neuroprotection Amyloid-beta

Dominant Plant Composition Simplifies Standardization vs. Minor Lignans

Across multiple populations, schisandrin (schisandrol A) has been consistently identified as the most abundant lignan in the fruit of Schisandra chinensis, with content significantly exceeding that of schisandrin B and schisandrin C [1]. For example, in a comparative compositional study, schisandrol A was reported as the predominant lignan, facilitating the development of robust, cost-effective HPLC-based standardization protocols where it serves as the primary analytical marker and constitutes a larger fraction of the extract's mass [1].

Analytical Chemistry Quality Control Standardization

Validated Application Scenarios for Schisandrin Based on Differential Evidence


Acute In Vivo Inflammation Model: The Preferred Lignan for Rapid-Onset Studies

Evidence from a carrageenan-induced paw edema model showed that only acute treatment with Schisandrin produced a significant inhibition of inflammation, while Schisandrin B required long-term treatment to achieve a comparable effect [1]. Therefore, Schisandrin is the scientifically justified choice for studying rapid-onset anti-inflammatory mechanisms or screening for immediate therapeutic interventions, where Schisandrin B would be an unsuitable analog.

Drug Interaction Screening Panels: Selecting a Low-Risk Ligand for Combination Therapies

Given that Schisandrin lacks the methylenedioxy group that confers potent, mechanism-based CYP3A4 inhibition on other lignans like Gomisin C (Ki = 0.049 μM) [1], it serves as a safer and less confounding candidate for pharmacological studies involving co-administered CYP3A4 substrates. This minimizes the risk of false positive herb-drug interaction liabilities.

Development and Validation of Botanical Reference Materials

The status of Schisandrin as the most abundant lignan in S. chinensis fruit makes it the optimal primary choice for a phytochemical marker in quality control protocols [1]. Using a minor lignan like Schisandrin C as a single marker would be less representative and analytically challenging, making Schisandrin the superior standard for accurate, reproducible standardization.

Quote Request

Request a Quote for Schisandrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.